N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]benzamide
Overview
Description
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]benzamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]benzamide typically involves the condensation of 1H-benzimidazol-2-amine with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity. The compound’s binding interactions with the residues in the allosteric site of glucokinase have been predicted through molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
- N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives
- N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives
Uniqueness
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]benzamide stands out due to its specific structural features and potential biological activities. Its unique combination of a benzimidazole ring and a propan-2-ylideneamino group contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12(20-21-17(22)13-7-3-2-4-8-13)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3,(H,18,19)(H,21,22)/b20-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPKUUKHILZKIR-NDENLUEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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